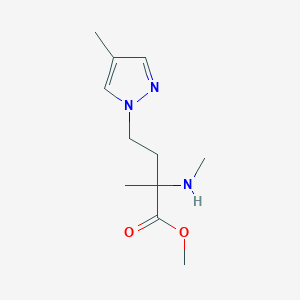

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Description

Methyl 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring a pyrazole ring, a methylamino group, and a branched ester moiety. The compound’s stereochemistry and functional groups (ester, methylamino, and pyrazole) suggest roles in hydrogen bonding, solubility modulation, and target-specific interactions.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-5-11(2,12-3)10(15)16-4/h7-8,12H,5-6H2,1-4H3 |

InChI Key |

MMLUIRYOJDAENR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CCC(C)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

Amination: The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.

Esterification: Finally, the compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with fewer double bonds.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may bind to active sites, inhibiting or modulating the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Features a dimethyl-substituted butanoate backbone with a methylamino group and hydrochloride salt.

- Key Differences : Lacks the pyrazole ring and has a tert-butyl group instead of the 4-methylpyrazole substituent.

- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using HCl/dioxane, yielding a hydrochloride salt .

- Properties : The hydrochloride salt enhances solubility in polar solvents, while the dimethyl substitution may increase steric hindrance compared to the target compound.

Methyl 2-Ethyl-2-(methylamino)butanoate Hydrochloride

- Structure : Contains an ethyl group instead of a methyl group at the 2-position.

- Synthesis : Synthesized via similar Boc deprotection steps, indicating shared synthetic pathways with the target compound .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

- Structure: Includes a benzoimidazole ring instead of pyrazole, with a hydroxyethyl-benzylamino substituent.

- Key Differences : The benzoimidazole core may enhance aromatic stacking interactions, while the hydroxyethyl group introduces additional hydrogen-bonding capacity.

- Applications : Used in medicinal chemistry for heterocyclic drug candidates, suggesting the target compound’s pyrazole moiety could serve analogous roles .

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility: The target compound’s pyrazole ring and methylamino group allow for modular synthesis, akin to patented analogs using Boc deprotection and esterification .

- Solubility and Stability: Pyrazole-containing compounds generally exhibit moderate water solubility due to hydrogen-bonding capacity, whereas hydrochloride salts (e.g., Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate) show enhanced solubility .

- Biological Relevance: Pyrazole derivatives are known for antimicrobial and kinase inhibitory activity, suggesting the target compound could be optimized for similar endpoints .

Biological Activity

Methyl 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example, the synthesis can be achieved through the reaction of 4-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions to yield high purity and yield .

This compound exhibits several biological activities:

- Muscarinic Acetylcholine Receptor Modulation : Recent studies indicate that compounds with similar structures can act as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in neurocognitive disorders . This suggests potential applications in treating conditions such as schizophrenia and Alzheimer's disease.

- Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects. The presence of the pyrazole ring can enhance the compound's ability to inhibit pro-inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

- Neurocognitive Disorders : A study explored various analogs of pyrazole derivatives, including those similar to this compound. These analogs demonstrated varying degrees of activity at the M4 mAChR, highlighting the importance of structural modifications on biological efficacy .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit significant activity against specific cancer cell lines. For instance, a related pyrazole derivative was found to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.